An In-depth Technical Guide to 3-Methylanisole-d3
An In-depth Technical Guide to 3-Methylanisole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylanisole-d3, also known as m-methoxytoluene-d3, is a deuterated isotopologue of 3-methylanisole. It is a valuable building block in organic synthesis, particularly in the preparation of labeled compounds for use in metabolic studies, as tracers, and as internal standards in mass spectrometry. The incorporation of deuterium atoms at the methoxy group provides a distinct mass difference, allowing for the sensitive and specific tracking of molecules in complex biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of 3-Methylanisole-d3.
Chemical and Physical Properties
While specific experimental data for 3-Methylanisole-d3 is not extensively reported, its physical properties are expected to be very similar to its non-deuterated analogue, 3-methylanisole. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.
Table 1: Physicochemical Properties of 3-Methylanisole and 3-Methylanisole-d3
| Property | 3-Methylanisole | 3-Methylanisole-d3 (Calculated/Expected) |
| Molecular Formula | C₈H₁₀O[1][2] | C₈H₇D₃O |
| Molecular Weight | 122.16 g/mol [1][2][3] | 125.18 g/mol |
| CAS Number | 100-84-5[1] | 20369-34-0 |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |
| Boiling Point | 175-176 °C[1][5] | ~175-176 °C |
| Melting Point | -47 °C[1] | ~-47 °C |
| Density | 0.969 g/mL at 25 °C[1][5] | ~0.988 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.513[1][5] | ~1.513 |
| Solubility | Soluble in alcohol, insoluble in water.[1][4][5] | Soluble in alcohol, insoluble in water. |
| Stability | Stable under normal conditions.[4][5] | Stable under normal conditions. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Methylanisole-d3. The key distinguishing features will be observed in ¹H NMR and Mass Spectrometry due to the deuterium labeling.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 3-Methylanisole-d3, the characteristic singlet corresponding to the methoxy protons (O-CH₃) at approximately 3.73 ppm in the non-deuterated compound will be absent. The aromatic and methyl proton signals will remain.
¹H NMR Data for 3-Methylanisole (for comparison):
-
~7.14 ppm (t, 1H): Aromatic proton
-
~6.74 ppm (d, 1H): Aromatic proton
-
~6.70 ppm (d, 1H): Aromatic proton
-
~6.69 ppm (s, 1H): Aromatic proton
-
3.73 ppm (s, 3H): Methoxy protons (O-CH₃)[6]
-
2.30 ppm (s, 3H): Methyl protons (Ar-CH₃)[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-Methylanisole-d3 is expected to be very similar to that of 3-methylanisole. The carbon of the deuterated methoxy group (C-D₃) will exhibit a multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the C-H₃ signal.
¹³C NMR Data for 3-Methylanisole (for comparison): [7]
-
~159.5 ppm
-
~139.5 ppm
-
~129.2 ppm
-
~121.4 ppm
-
~114.7 ppm
-
~110.7 ppm
-
~55.4 ppm (O-CH₃)
-
~21.8 ppm (Ar-CH₃)
Mass Spectrometry
Mass spectrometry provides definitive evidence of deuteration. The molecular ion peak for 3-Methylanisole-d3 will be observed at m/z 125, which is 3 mass units higher than that of the non-deuterated compound (m/z 122).
Mass Spectrum Data for 3-Methylanisole (for comparison):
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylanisole-d3 will be very similar to that of 3-methylanisole. The most significant difference will be the appearance of C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the non-deuterated compound. The characteristic C-H stretching of the methoxy group around 2835 and 2950 cm⁻¹ will be absent or significantly diminished.
Experimental Protocols
The synthesis of 3-Methylanisole-d3 can be readily achieved by the methylation of m-cresol using a deuterated methylating agent. A general and efficient method is the Williamson ether synthesis.
Synthesis of 3-Methylanisole-d3 from m-Cresol
This protocol is adapted from the known synthesis of 3-methylanisole.
Objective: To synthesize 3-Methylanisole-d3 via the reaction of m-cresol with a deuterated methylating agent.
Materials:
-
m-Cresol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of m-Cresol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (1.0 eq) in anhydrous DMF. Add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add deuterated methyl iodide (1.2 eq) or deuterated dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Methylanisole-d3.
Diagram of Synthetic Pathway:
Caption: Synthesis of 3-Methylanisole-d3 from m-cresol.
Safety and Handling
The safety precautions for 3-Methylanisole-d3 are expected to be similar to those for 3-methylanisole. It is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale the vapors.[1]
Hazard Statements (for 3-Methylanisole):
-
Flammable liquid and vapor.
-
Harmful if swallowed.
Precautionary Statements (for 3-Methylanisole):
-
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
-
Keep container tightly closed.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Applications
3-Methylanisole-d3 serves as an important tool in various scientific disciplines:
-
Pharmacokinetic Studies: It can be incorporated into drug candidates to study their absorption, distribution, metabolism, and excretion (ADME) properties. The deuterium label allows for differentiation from the non-labeled drug and its metabolites.
-
Metabolic Pathway Elucidation: Used to trace the metabolic fate of molecules containing a 3-methylanisole moiety.
-
Internal Standards: Its distinct mass makes it an excellent internal standard for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements.
Conclusion
3-Methylanisole-d3 is a key deuterated building block for researchers in drug discovery and development. Its synthesis is straightforward, and its properties are well-understood based on its non-deuterated counterpart. The strategic use of this labeled compound can provide critical insights into the biological behavior of complex molecules. This guide provides the essential information for the safe and effective use of 3-Methylanisole-d3 in a research setting.
References
- 1. chembk.com [chembk.com]
- 2. 3-methylanisole - Mycotoxin Database [mycocentral.eu]
- 3. 3-Methylanisole 99 100-84-5 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Methylanisole | 100-84-5 [chemicalbook.com]
- 6. 3-Methylanisole(100-84-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Methylanisole(100-84-5) 13C NMR [m.chemicalbook.com]
- 8. 3-Methylanisole(100-84-5) MS spectrum [chemicalbook.com]
